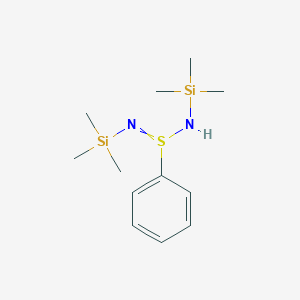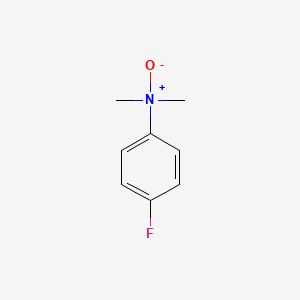methyl}benzoic acid CAS No. 144344-60-5](/img/structure/B14280733.png)
4-{[(E)-(4-Carboxyphenyl)diazenyl](2-phenylhydrazinylidene)methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism of action of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-{[(E)-(4-Carboxyphenyl)diazenyl]phenyl}benzoic acid
- 4-{(E)-(4-Carboxyphenyl)diazenylhydrazinylidene}benzoic acid
Uniqueness
The uniqueness of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
特性
CAS番号 |
144344-60-5 |
|---|---|
分子式 |
C21H16N4O4 |
分子量 |
388.4 g/mol |
IUPAC名 |
4-[N'-anilino-N-(4-carboxyphenyl)iminocarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C21H16N4O4/c26-20(27)15-8-6-14(7-9-15)19(24-22-17-4-2-1-3-5-17)25-23-18-12-10-16(11-13-18)21(28)29/h1-13,22H,(H,26,27)(H,28,29) |
InChIキー |
LJLHONYYINMOOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)








![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
